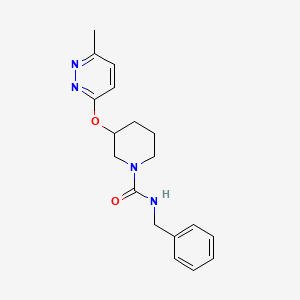

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAPXSXYKQPSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and pyridazine groups. One common method involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Attachment of Pyridazine Moiety: The pyridazine group is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyridazine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base for benzylation; pyridazine derivatives for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxamide derivatives often exhibit divergent biological activities based on substituent variations. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects and synthesis data.

Key Findings:

Pyridazine’s electron-deficient nature may favor interactions with polar residues in enzymatic pockets, whereas benzimidazolone’s planar structure could enhance DNA intercalation or protease inhibition .

Synthesis and Yield: Compound 35 was synthesized in 56% yield via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-amino-6-methoxy-5-methylpyridine . The target compound’s synthesis route is undisclosed, but analogous methods (e.g., nucleophilic substitution or Buchwald-Hartwig coupling) are plausible.

Biological Implications :

- The 6-methylpyridazine in the target compound may reduce metabolic oxidation compared to Compound 35’s 6-methoxy-pyridine , which is prone to demethylation. However, the bromine atom in Compound 35 could enhance target residence time via halogen bonding.

Research Implications

Further studies should prioritize:

- In vitro binding assays to compare affinity against shared targets (e.g., 5-HT₆ receptors or CDK inhibitors).

- ADMET profiling to assess pyridazine’s impact on solubility and cytochrome P450 interactions.

Biological Activity

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Pathogen: The primary target of this compound is Mycobacterium tuberculosis H37Ra . The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates a potent ability to inhibit the growth and proliferation of the bacterium, suggesting its potential as a therapeutic agent in treating tuberculosis.

Biochemical Pathways: The compound likely disrupts biochemical pathways critical for the survival and replication of Mycobacterium tuberculosis. While specific pathways affected by this compound have not been fully elucidated, its structural characteristics suggest interactions that may inhibit key enzymes or metabolic processes essential for bacterial growth.

In Vitro Studies

Several studies have investigated the biological activity of this compound in vitro:

- Antimicrobial Activity: In vitro assays demonstrated that the compound effectively inhibits the growth of various strains of Mycobacterium tuberculosis, with IC50 values indicating strong efficacy compared to existing treatments.

- Structure-Activity Relationship (SAR): Research has indicated that modifications to the piperidine ring and the pyridazine moiety can significantly influence the compound's biological activity. For instance, variations in the benzyl substituent may enhance binding affinity to target sites within bacterial cells .

Case Studies

A notable case study involved the evaluation of this compound alongside other benzyl-piperidine derivatives. The study highlighted that compounds with similar structural features exhibited varying degrees of potency against Mycobacterium tuberculosis, reinforcing the importance of specific functional groups in determining biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Structural Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N-benzylpiperidine | Lacks pyridazine moiety | >10 | Minimal anti-tubercular activity |

| 3-(6-methylpyridazin-3-yloxy)piperidine | Lacks benzyl group | 5.0 | Moderate activity |

| N-benzyl-3-piperidinol | Contains hydroxyl group | 8.0 | Variable activity |

This table illustrates that the combination of both benzyl and pyridazine moieties in this compound contributes significantly to its enhanced biological activity compared to structurally related compounds.

Q & A

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions to identify labile sites (e.g., ester hydrolysis).

- Lyophilization : Stabilize aqueous formulations by removing water.

- Protective Group Strategies : Introduce tert-butyl carbamates or acetyl groups for sensitive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.